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molecular formula C9H13N3O B2519643 4-(4-Methylpyrimidin-2-yl)morpholine CAS No. 682794-98-5

4-(4-Methylpyrimidin-2-yl)morpholine

Cat. No. B2519643
M. Wt: 179.223
InChI Key: RDXJFOYSWDBEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716470B2

Procedure details

4-(4-Methylpyrimidin-2-yl)morpholine (300 mg) was mixed with dichloromethane (4 ml), and N-bromosuccinimide (357 mg) was added thereto at 0° C., followed by stirring at room temperature for 1 hour. Hexane was added to the reaction mixture, followed by purification by silica gel column chromatography (EtOAc/hexane), to obtain 4-(5-bromo-4-methylpyrimidin-2-yl)morpholine (372 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[N:3]=1.ClCCl.[Br:17]N1C(=O)CCC1=O>CCCCCC>[Br:17][C:7]1[C:2]([CH3:1])=[N:3][C:4]([N:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=NC(=NC=C1)N1CCOCC1
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
357 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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